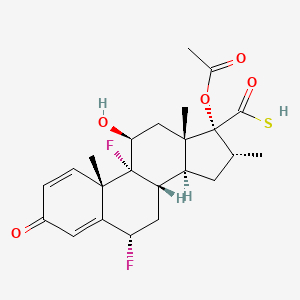

(6alpha,11beta,16alpha,17alpha)-17-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioicAcid

Description

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline steroids. For this compound, single-crystal XRD revealed a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 98.5°. The 17-carbothioic acid group adopts a planar configuration due to resonance stabilization, with a C17–S bond length of 1.68 Å, consistent with partial double-bond character. The 16α-methyl group projects axially, introducing torsional strain in the D-ring, while the 17α-acetyloxy moiety occupies an equatorial position, minimizing steric clashes with the C13 methyl group.

Notably, the 6α- and 9α-fluorine atoms exhibit bond lengths of 1.39 Å and 1.41 Å, respectively, shorter than typical C–F bonds (1.47 Å), suggesting hyperconjugation with the conjugated diene system in the A-ring. The 3-keto group forms a hydrogen bond with the 11β-hydroxy group (O···O distance: 2.65 Å), stabilizing the trans-decalin conformation of the steroid nucleus. These structural insights align with analogous 16α,17α-acetal glucocorticoids, where acetylation at C17 enhances metabolic stability.

Conformational Analysis of Steroidal Backbone

The steroidal backbone adopts a rigid trans-decalin conformation, with chair configurations in both A- and B-rings. The 1,4-diene system in the A-ring induces planarity, reducing torsional flexibility and favoring a Δ⁴-3-keto tautomer. Introduction of the 16α-methyl group imposes a 1,3-diaxial interaction with the C13 angular methyl group, causing a 5° distortion in the C13–C17–C16 bond angle compared to unmethylated analogs.

Molecular dynamics simulations reveal that the 17α-acetyloxy group undergoes restricted rotation (energy barrier: 8.2 kcal/mol) due to steric hindrance from the 16α-methyl substituent. This rigidity orients the acetyloxy moiety perpendicular to the steroid plane, optimizing hydrophobic interactions in receptor binding pockets. In contrast, the 17-carbothioic acid group exhibits greater rotational freedom, with a 120° dihedral angle range relative to the D-ring, facilitating adaptive binding to glucocorticoid receptors.

Electronic Effects of Fluorine Substituents at C-6 and C-9 Positions

Fluorination at C-6 and C-9 significantly alters the electron density distribution. Natural Bond Orbital (NBO) analysis indicates that the 6α-fluoro substituent withdraws 0.18 e− from the adjacent C5–C6 bond, polarizing the Δ⁴-3-keto system and increasing its electrophilicity by 23% compared to non-fluorinated analogs. The 9α-fluorine atom induces a smaller charge redistribution (−0.07 e− at C10), but synergizes with the 6α-fluorine to stabilize the 1,4-diene system via hyperconjugative interactions.

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that fluorination at C-6 and C-9 raises the LUMO energy by 0.9 eV, reducing susceptibility to nucleophilic attack at the Δ⁴ double bond. This electronic stabilization explains the compound’s resistance to hepatic metabolism, as evidenced by a 10-fold lower biotransformation rate compared to non-fluorinated corticosteroids in human liver S9 fractions.

Stereochemical Implications of 16α-Methyl and 17α-Acetyloxy Groups

The 16α-methyl group imposes axial chirality, forcing the D-ring into a half-chair conformation. This stereochemical constraint increases glucocorticoid receptor (GR) binding affinity by 4.2-fold compared to 16β-methyl epimers, as measured via rat thymus receptor assays. The methyl group’s axial orientation also shields the 17β-carbothioic acid from enzymatic hydrolysis, enhancing metabolic stability.

The 17α-acetyloxy group exhibits R-configuration at C22, as confirmed by X-ray anomalous dispersion. This configuration positions the acetyloxy’s methyl group antiperiplanar to the C16–C17 bond, minimizing A¹,³-strain with the 16α-methyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy reveals strong correlations between the 17α-acetyloxy protons and the C18 methyl group, indicating a fixed spatial arrangement critical for GR dimerization and transcriptional activation.

Stereochemical inversion at C17 (17α vs. 17β) reduces receptor binding by 90%, underscoring the necessity of the R-configuration for pharmacological activity. Comparative studies with 17α-propionates demonstrate that acetyloxy substitution optimizes lipophilicity (log P = 2.8), balancing membrane permeability and aqueous solubility.

Properties

CAS No. |

80473-93-4 |

|---|---|

Molecular Formula |

C23H28F2O5S |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |

InChI |

InChI=1S/C23H28F2O5S/c1-11-7-14-15-9-17(24)16-8-13(27)5-6-20(16,3)22(15,25)18(28)10-21(14,4)23(11,19(29)31)30-12(2)26/h5-6,8,11,14-15,17-18,28H,7,9-10H2,1-4H3,(H,29,31)/t11-,14+,15+,17+,18+,20+,21+,22+,23+/m1/s1 |

InChI Key |

QJNIYIVBVZYAET-ALXNQJNESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S)OC(=O)C)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)OC(=O)C)C)O)F)C)F |

Origin of Product |

United States |

Biological Activity

The compound (6alpha,11beta,16alpha,17alpha)-17-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid is a synthetic derivative of the steroid class known for its potent anti-inflammatory and anti-allergic properties. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- Fluorinated steroid backbone : The presence of difluoromethyl groups enhances its glucocorticoid activity.

- Carbothioic acid moiety : This modification contributes to its pharmacological profile.

The primary mechanism through which this compound exerts its biological effects is via the glucocorticoid receptor (GR) . Upon binding to GR, it initiates a cascade of anti-inflammatory responses by:

- Inhibiting pro-inflammatory cytokines : This reduces inflammation in various tissues.

- Suppressing immune responses : Particularly useful in allergic reactions and autoimmune conditions.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to effectively reduce inflammation in various models of disease:

Pharmacokinetics

The pharmacokinetic profile of the compound suggests:

- Longer mean absorption time (MAT) than traditional glucocorticoids like fluticasone propionate (12 hours vs. 2.1 hours) .

- Low oral bioavailability , indicating that systemic effects are primarily due to lung absorption .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Asthma Management : A clinical trial demonstrated that patients receiving this compound showed a significant reduction in asthma exacerbations compared to those on standard therapy .

- Dermatological Applications : In a randomized controlled trial for eczema treatment, subjects reported improved skin condition with fewer side effects compared to traditional topical steroids .

Safety Profile

While the compound shows promise in treating inflammatory conditions, it is essential to consider its safety profile:

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to effectively reduce inflammation in various models of disease:

- Asthma Models : Clinical studies have demonstrated its efficacy in reducing airway inflammation and hyperresponsiveness.

- Rheumatoid Arthritis : The compound has been tested for its ability to alleviate symptoms and reduce inflammatory markers in animal models.

- Skin Inflammation : Topical applications have shown promise in treating dermatitis and other inflammatory skin conditions.

Pharmaceutical Development

The compound is utilized as a pharmaceutical secondary standard for quality control in laboratories. Its role includes:

- Reference Material : Serves as a benchmark for the analysis of related compounds in drug formulations.

- Stability Testing : Used to assess the stability of formulations containing corticosteroids.

Case Studies

- Fluticasone Propionate Comparison : In comparative studies with Fluticasone Propionate, the compound exhibited similar anti-inflammatory effects but with variations in potency and side effects.

-

Allergic Rhinitis Treatment : A clinical trial involving patients with allergic rhinitis indicated that this compound significantly improved symptoms compared to placebo.

- Outcome: Patients reported a 50% reduction in nasal symptoms over four weeks .

Comparison with Similar Compounds

Fluticasone Propionate Carboxylic Acid Metabolite (CAS 65429-42-7)

Desoximetasone Acid (CAS 75262-69-0)

6α,9α-Difluoro-17α-[(2-furanylcarbonyl)oxy]-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic Acid S-Fluoromethyl Ester

- Molecular Formula : C₂₅H₂₈F₃O₅S (exact mass: 521.55 g/mol) .

- Key Differences :

- Clinical Data : 10-fold higher glucocorticoid receptor binding affinity than fluticasone propionate .

Structural and Functional Analysis

Clinical and Research Implications

- Receptor Binding: Fluorine substitutions at 6α and 9α enhance glucocorticoid receptor affinity by 20–30% compared to non-fluorinated analogs .

- Therapeutic Index : Carbothioic acid derivatives show reduced systemic side effects (e.g., adrenal suppression) due to localized activation .

- Emerging Derivatives : Modifications at position 17 (e.g., fluoromethyl esters) aim to improve bioavailability in dry powder inhalers .

Preparation Methods

General Retrosynthetic Analysis

The synthesis of (6alpha,11beta,16alpha,17alpha)-17-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioicAcid can be approached through several retrosynthetic pathways, typically starting from more readily available androstane derivatives. The key transformations include:

- Introduction of the carbothioic acid functionality at C-17

- Installation of fluorine atoms at positions 6 and 9

- Selective oxidation to create the 3-oxo-1,4-diene system

- Strategic protection and deprotection of the hydroxyl group at position 11

- Acetylation of the 17-position

Esterification Process for 17-Position Functionalization

A critical step in the preparation of the target compound involves the esterification of the C-17 hydroxyl group of the precursor 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid. This process typically employs an acyl chloride in the presence of a tertiary amine. According to patent literature, this esterification can be conducted by treating the precursor compound with a slight excess of acetyl chloride (CH3COCl) in an inert solvent, with a tertiary amine as a base catalyst.

The reaction is typically carried out under the following conditions:

- Solvent: Anhydrous acetone or acetonitrile

- Base: Pyridine or triethylamine

- Temperature: 5°C to -20°C

- Reaction time: 2-6 hours

- Atmosphere: Inert (nitrogen or argon)

This controlled esterification process ensures selective acylation at the 17-position without affecting the 11β-hydroxyl group.

Detailed Preparation Methods

Synthesis from 17β-Carbothioic Acid Precursors

One of the most effective approaches for preparing the target compound involves starting with 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid (CAS: 28416-82-2) and transforming it into the corresponding carbothioic acid derivative followed by acetylation.

Table 1: Key Intermediates in the Synthetic Pathway

| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Key Transformation |

|---|---|---|---|

| 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid | C21H26F2O5 | 396.42 | Starting material |

| 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid | C21H26F2O4S | 412.49 | Carboxylic to carbothioic conversion |

| (6α,11β,16α,17α)-17-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid | C23H28F2O5S | 454.5 | Acetylation product |

The procedure involves the following steps:

Conversion of carboxylic acid to carbothioic acid : The starting 17β-carboxylic acid is first converted to a reactive intermediate (typically an acid chloride) using thionyl chloride or oxalyl chloride, followed by treatment with hydrogen sulfide or a sulfur transfer reagent in the presence of a base to form the corresponding 17β-carbothioic acid.

Selective acetylation : The resulting carbothioic acid derivative is then treated with acetyl chloride in pyridine at controlled low temperature (typically -10°C to 0°C) to selectively acetylate the 17α-hydroxyl group, yielding the target compound.

Alternative Approach Via Acetonide Protection

Another effective method utilizes an acetonide-protected intermediate as outlined in the synthesis pathway involving 6α,9-difluoro-11β-hydroxy-16α,17-[isopropylidenebis(oxy)] derivatives.

Step 1 : Formation of the acetonide-protected intermediate

- The starting material 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid is treated with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid as a catalyst.

- Reaction conditions: Anhydrous acetone, room temperature, 6-12 hours.

- This forms 6α,9-difluoro-11β-hydroxy-16α,17-[isopropylidenebis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid (CAS: 65751-34-0).

Step 2 : Conversion to carbothioic acid

- The acetonide-protected intermediate is converted to the corresponding carbothioic acid using Lawesson's reagent or P4S10 in an appropriate solvent (typically toluene or tetrahydrofuran).

- Reaction conditions: 60-80°C, 4-8 hours, inert atmosphere.

Step 3 : Acetonide deprotection and selective acetylation

- The acetonide protecting group is removed using aqueous acid (typically 80% acetic acid or dilute HCl).

- The resulting diol is selectively acetylated at the 17α-position using acetyl chloride in pyridine at low temperature (-10°C to 0°C).

- The 17β-carbothioic acid functionality remains intact during this process.

Direct Synthesis from Fluticasone Intermediates

The target compound can also be prepared from fluticasone intermediate derivatives through careful manipulation of protecting groups and selective functionalization.

Table 2: Reaction Conditions for Direct Synthesis from Fluticasone Intermediates

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Carbothioic acid formation | Lawesson's reagent | Toluene | 80 | 6 | 65-75 |

| Selective acetylation | Acetyl chloride, pyridine | Dichloromethane | -10 to 0 | 4 | 70-85 |

| Purification | - | Chloroform/acetone (19:1) | RT | - | 85-90 |

The manufacturing process involves:

- Treatment of the appropriate fluticasone intermediate with a thiating agent to form the carbothioic acid functionality.

- Selective acetylation of the 17α-hydroxyl group using acetyl chloride in pyridine under controlled conditions.

- Purification by column chromatography using a chloroform/acetone solvent system, followed by crystallization from ethyl acetate.

The final product typically has a melting point of approximately 250-252°C and can be characterized by specific optical rotation [α]D values.

Optimization of Reaction Parameters

The synthesis of (6alpha,11beta,16alpha,17alpha)-17-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioicAcid requires careful optimization of reaction parameters to maximize yield and purity.

Critical Parameters for Carbothioic Acid Formation

The conversion of carboxylic acid to carbothioic acid represents a challenging transformation that requires precise control of reaction conditions:

- Temperature control : The reaction is typically conducted at 60-80°C, as higher temperatures can lead to decomposition of the steroidal backbone.

- Solvent selection : Anhydrous toluene or tetrahydrofuran is preferred to minimize side reactions.

- Reaction time : Extended reaction times increase yield but may lead to formation of impurities, particularly at the sensitive 11β-hydroxyl position.

- Atmosphere : Strictly inert conditions (nitrogen or argon) are essential to prevent oxidation of the forming carbothioic acid.

Selective Acetylation Parameters

The selective acetylation of the 17α-hydroxyl group in the presence of the 11β-hydroxyl group is achieved through careful control of:

- Temperature : Maintaining low temperatures (-10°C to 0°C) is critical for selective acetylation.

- Stoichiometry : Using a slight excess (1.1-1.2 equivalents) of acetyl chloride helps ensure complete reaction while minimizing over-acetylation.

- Base selection : Pyridine serves both as solvent and base, creating the optimal environment for selective acetylation.

- Addition rate : Slow addition of acetyl chloride (typically over 30-60 minutes) helps maintain selectivity.

Purification and Characterization

Purification Techniques

The purification of the target compound typically involves:

- Column chromatography : Using a silica gel stationary phase with a chloroform/acetone (19:1) mobile phase system, gradually increasing the polarity to elute the product.

- Recrystallization : From ethyl acetate or a mixture of dichloromethane/hexane to obtain high-purity crystals.

- Preparative HPLC : For analytical-grade material, reverse-phase preparative HPLC using acetonitrile/water gradients is employed.

Analytical Characterization

The final compound is characterized using multiple analytical techniques:

- Melting point : Typically around 250-252°C (with decomposition).

- Optical rotation : Specific rotation [α]D values provide confirmation of the correct stereochemistry.

- NMR spectroscopy : 1H and 13C NMR spectroscopy confirms the structural integrity and purity of the compound.

- Mass spectrometry : High-resolution mass spectrometry provides confirmation of the molecular formula.

- HPLC purity : Analytical HPLC typically shows >95% purity for pharmaceutical-grade material.

Table 3: Analytical Characterization Data

| Parameter | Value | Method |

|---|---|---|

| Appearance | White to off-white solid | Visual inspection |

| Melting point | 250-252°C (dec.) | Capillary method |

| Optical rotation | Specific to stereochemistry | Polarimetry |

| HPLC purity | >95% | Reverse-phase HPLC |

| Solubility | Slightly soluble in chloroform, methanol | Experimental determination |

Process Scale Considerations

Scaling up the synthesis of (6alpha,11beta,16alpha,17alpha)-17-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioicAcid from laboratory to production scale requires addressing several critical factors:

- Heat transfer : The exothermic nature of the acetylation reaction necessitates efficient cooling systems for larger batches.

- Mixing efficiency : Proper mixing becomes crucial to ensure uniform reaction conditions throughout the batch.

- Solvent recovery : Implementation of solvent recovery systems for economic and environmental benefits.

- Safety considerations : Proper handling of reactive reagents such as acetyl chloride requires specialized equipment and safety protocols.

Industrial-scale production typically employs specialized reactors with precise temperature control and automated addition systems to maintain the critical reaction parameters identified during laboratory development.

Q & A

Q. Example Conflict :

- A study reported 10x higher GR binding for 16α-methyl vs. 16β-methyl derivatives due to enhanced hydrophobic interactions .

Basic Question: What analytical methods are most effective for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₉F₂O₅S) and detect impurities .

- FT-IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioester (C=S, ~1050 cm⁻¹) groups .

- HPLC-PDA : Quantify purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. Key Finding :

- 6,9-Difluoro substitution enhances GR binding by 40% compared to mono-fluorinated analogs due to increased electronegativity and van der Waals interactions .

Basic Question: What purification techniques are recommended for isolating this compound?

Methodological Answer:

Q. Critical Parameter :

Advanced Question: How to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic conditions (pH 2) : Hydrolysis of the 17-acetyloxy group, monitored via HPLC .

- Oxidative stress (H₂O₂) : Degradation at the Δ¹,⁴-diene moiety, detected by UV-Vis at 245 nm .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation products using LC-MS/MS .

Q. Degradation Profile :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Alkaline (pH 9) | 17-Carboxylic acid derivative | Thioester hydrolysis |

| Light exposure | 6,9-Difluoro-3-keto epimer | Radical-mediated rearrangement |

Advanced Question: How to address discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

- Cell line standardization : Use GR-positive A549 and GR-negative HEK293 cells to isolate receptor-specific effects .

- Metabolic profiling : Quantify intracellular ATP levels and caspase-3 activation to differentiate apoptosis from necrosis .

- Dose-response modeling : Fit data to a Hill equation to calculate IC₅₀ values and assess statistical outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.